molecular formula C24H40O2 B14311851 Tetracosa-9,11-diynoic acid CAS No. 113982-41-5

Tetracosa-9,11-diynoic acid

Cat. No.: B14311851
CAS No.: 113982-41-5
M. Wt: 360.6 g/mol
InChI Key: ZIPOAJDTJUFHJN-UHFFFAOYSA-N
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Description

Tetracosa-9,11-diynoic acid is a synthetic long-chain fatty acid characterized by a conjugated diyne system (two triple bonds) at the 9th and 11th carbon atoms in its 24-carbon backbone. This structure places it within a class of acetylenic fatty acids that are of significant interest in organic chemistry and materials science research. The conjugated diyne moiety is a key functional group that can be utilized in polymer science and materials chemistry, for instance, in the synthesis of alkadiynoic acids and their subsequent reduction to other valuable long-chain compounds . The naming convention for such a compound follows standard shorthand notation for fatty acids, where "24" indicates the chain length, the number after the colon specifies the total number of unsaturated bonds, and "a" denotes an acetylenic or triple bond . While the specific biological activity of this compound has not been fully elucidated, structurally similar acetylenic fatty acids, such as exocarpic acid (a C18 ene-diynoic acid), have demonstrated notable bioactivities. These include antibacterial properties, particularly against Mycobacterium tuberculosis through the inhibition of mycolic acid biosynthesis, as well as activity against bacteria responsible for oral infections . Researchers can exploit the unique reactivity of the diyne system in this compound for various applications, including as a building block for novel polymers, a precursor in organic synthesis, or a molecular probe in biochemical studies to investigate the structure-activity relationships of acetylenic lipids. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

113982-41-5

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

tetracosa-9,11-diynoic acid

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-12,17-23H2,1H3,(H,25,26)

InChI Key

ZIPOAJDTJUFHJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Tetracosa 9,11 Diynoic Acid and Its Structural Analogues

Convergent Synthesis Strategies for Diynoic Acid Scaffolds

Convergent synthesis, where complex molecules are assembled from several individually prepared fragments, offers an efficient and flexible approach to diynoic acid scaffolds. This strategy allows for the late-stage combination of key building blocks, facilitating structural diversity and optimizing yields.

Alkynyl Bromide Coupling with Undecynoic Acid Derivatives

A prominent convergent strategy involves the coupling of an alkynyl bromide with a terminal alkyne, such as 10-undecynoic acid, a reaction often accomplished through Cadiot-Chodkiewicz coupling. This method is highly effective for creating the internal conjugated diyne system. The reaction typically employs a copper(I) salt, such as copper(I) chloride, in the presence of a base to facilitate the cross-coupling of a terminal alkyne with a 1-bromoalkyne. For the synthesis of tetracosa-9,11-diynoic acid, this would involve coupling 1-bromododec-1-yne with 10-undecynoic acid. The diynoic acids produced can be further converted into their more reactive acid chloride derivatives by treatment with reagents like thionyl chloride (SOCl₂). nih.govgoogle.com

Condensation Reactions of Diynes with ω-Bromo-acids

Another powerful convergent method is the direct condensation of diynes with ω-bromo-acids. This approach has been successfully used to prepare various long-chain diynoic acids. The synthesis is typically carried out in liquid ammonia (B1221849) with a strong base, such as lithamide (LiNH₂), which deprotonates the terminal alkyne(s) of the diyne component. researchgate.netacs.org The resulting acetylide anion then acts as a nucleophile, displacing the bromide from the ω-bromo-acid to form the carbon-carbon bond and construct the final diynoic acid skeleton. researchgate.netacs.org For instance, docosa-9,13-diynoic acid has been synthesized in 62% yield by condensing tetradeca-1,5-diyne with 8-bromooctanoic acid. researchgate.net This methodology is versatile, allowing for the preparation of acids with varying numbers of methylene (B1212753) groups between the acetylenic bonds. researchgate.netacs.org

Multi-Stage Approaches via Diynoic Chlorides

For applications requiring further functionalization or coupling, diynoic acids are often converted into more reactive intermediates, such as diynoic chlorides. This multi-stage approach begins with the synthesis of the diynoic acid using methods like those described above. Subsequently, the carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the corresponding diynoic acid chloride. nih.govgoogle.comwikipedia.org This acyl chloride is a versatile intermediate that can readily react with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively. wikipedia.org This strategy provides a modular approach to a wide range of diynoic acid derivatives.

Table 1: Comparison of Convergent Synthesis Strategies for Diynoic Acids

Method Key Reagents Description Reference
Alkynyl Bromide Coupling Alkynyl bromide, 10-undecynoic acid, Cu(I) salt, base Cadiot-Chodkiewicz coupling to form the conjugated diyne system from two fragments. nih.govgoogle.com
Condensation with ω-Bromo-acids Diyne, ω-bromo-acid, Lithamide (LiNH₂), liquid NH₃ Nucleophilic substitution where a deprotonated diyne attacks an ω-bromo-acid. researchgate.netacs.org
Synthesis via Diynoic Chlorides Diynoic acid, Thionyl chloride (SOCl₂) Two-step process where the synthesized diynoic acid is activated as an acid chloride for further reactions. nih.govgoogle.comwikipedia.org

Chemo-Enzymatic Synthesis and Biocatalysis Applications

The integration of enzymes into synthetic pathways, known as chemo-enzymatic synthesis, offers a sustainable and highly selective alternative to traditional chemical methods. wikipedia.orgresearchgate.net Enzymes operate under mild conditions and can provide exquisite control over stereochemistry. researchgate.netmt.com

In the context of diynoic acids and their derivatives, biocatalysis has significant potential. For example, lipases are widely used for esterification and polymerization reactions involving long-chain fatty acids. scielo.brnih.gov Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been successfully employed for the polyesterification of dicarboxylic acids, such as 1,9-nonanedioic acid (azelaic acid), with diols to produce high molecular weight biopolyesters. mdpi.comrsc.org This demonstrates the applicability of enzymes in creating polymers from long-chain acid monomers. mdpi.com

Furthermore, enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. Lipases, such as that from Candida rugosa, have been used for the highly enantioselective hydrolysis of esters of racemic alcohols, providing access to chiral building blocks. researchgate.net While direct enzymatic synthesis of this compound is not yet common, the principles of biocatalysis are readily applicable for creating chiral derivatives or for polymerizing these unique monomers into advanced biomaterials. wikipedia.orgresearchgate.net

Photoredox-Catalyzed Functionalization for Diynoic Acid Derivatives

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions using visible light. diva-portal.orgnih.gov This methodology relies on a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) events to generate radical intermediates. diva-portal.orgbeilstein-journals.org

For derivatives of diynoic acids, photoredox catalysis opens new avenues for functionalization. Research has shown that unactivated alkynes can undergo photocatalytic 1,2-dicarboxylation with carbon dioxide (CO₂), providing a direct route to succinic acid derivatives. acs.orgacs.orgnih.gov This type of reaction proceeds through a radical anion intermediate and demonstrates the potential to modify the unsaturated backbone of diynoic acids. acs.orgnih.gov

Another relevant application is the iron-photocatalyzed double decarboxylative coupling of alkynoic acids with alkyl carboxylic acids. rsc.org This reaction generates an alkyl radical that adds across the carbon-carbon triple bond, leading to alkylated alkynes. rsc.org Such strategies could be adapted to functionalize the terminal alkyne of a precursor to this compound or to modify the diynoic acid structure itself, highlighting the potential for creating novel analogues with tailored properties. rsc.orgsustech.edu.cn

Derivatization from Naturally Occurring Precursors

Nature provides a rich source of fatty acids that can serve as starting materials for the synthesis of complex molecules. google.comnih.gov Common plant oils are abundant in long-chain fatty acids like oleic acid, which can be chemically transformed into valuable building blocks. wikipedia.org For instance, the ozonolysis of oleic acid is an established industrial route to produce azelaic acid (a nine-carbon dicarboxylic acid). google.com

More specifically, some plants and fungi naturally produce polyacetylenic fatty acids. nih.gov A notable example is isanic acid (octadec-17-en-9,11-diynoic acid), a naturally occurring conjugated diynoic acid isolated from the seeds of the Ongokea gore plant. rsc.orgwikipedia.org The total synthesis of isanic acid has been achieved, confirming its structure and demonstrating pathways that could be adapted for longer-chain analogues. rsc.org One synthetic route to isanic acid starts from 10-undecynoic acid, a key intermediate also used in the convergent syntheses mentioned previously. rsc.orgwikipedia.org This highlights a direct link between synthetic strategies and precursors derivable from natural products. By employing chain-extension methodologies, these naturally derived fatty acids or their synthetic intermediates can be elaborated into the 24-carbon backbone of this compound.

Sophisticated Spectroscopic Characterization Techniques for Tetracosa 9,11 Diynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic compounds in solution. chemrxiv.org By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For tetracosa-9,11-diynoic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable.

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a fundamental yet powerful means of characterizing this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their immediate electronic environment. For a related compound, 10,12-pentacosadiynoic acid, the ¹H NMR spectrum shows characteristic signals: a peak around 0.81-0.85 ppm corresponding to the terminal methyl (–CH₃) group, a complex series of peaks between 1.23 and 1.82 ppm for the numerous methylene (B1212753) (–CH₂–) groups in the long aliphatic chain, and distinct peaks around 2.17-2.26 ppm for the methylene groups adjacent to the diyne (–C≡C–C≡C–) functionality and the carboxylic acid group. researchgate.net For this compound, similar characteristic chemical shifts would be expected, allowing for the identification and assignment of these proton groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, offering a broader range of chemical shifts compared to ¹H NMR. oregonstate.edu This allows for the clear resolution of individual carbon signals, including those of quaternary carbons which lack directly attached protons. oregonstate.edu For long-chain fatty acids, the carbon chemical shifts are well-established. mdpi.com In this compound, the carboxylic acid carbon (C=O) would appear significantly downfield, typically in the range of 165-190 ppm. oregonstate.edu The sp-hybridized carbons of the diyne group would resonate in the alkyne region (around 70-110 ppm). oregonstate.edu The numerous sp³-hybridized methylene carbons of the aliphatic chain would produce a cluster of signals in the upfield region (10-50 ppm). oregonstate.edu The specific chemical shifts provide a unique fingerprint for the molecule's carbon skeleton.

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH~10-12~165-190
-CH₂-C≡~2.2-2.5-
-C≡C-C≡C--~70-110
-(CH₂)n-~1.2-1.6~10-50
-CH₃~0.8-0.9~14
Note: These are general predicted ranges and can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is crucial for unambiguously assembling the molecular structure of this compound. creative-biostructure.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal scalar coupling between protons, typically over two to three bonds. emerypharma.com This allows for the tracing of proton-proton networks within the molecule. For instance, the correlation between the protons of adjacent methylene groups in the long aliphatic chain can be established, confirming the sequence of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comemerypharma.com Each cross-peak in an HSQC spectrum represents a direct C-H bond. creative-biostructure.com This technique is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For this compound, HSQC would definitively link each proton signal from the methylene and methyl groups to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, HMBC can show correlations from the protons on the methylene groups adjacent to the diyne system (C8 and C13) to the sp-hybridized carbons of the diyne (C9, C10, C11, C12), thus confirming the position of the conjugated triple bond system within the fatty acid chain.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is a particularly valuable technique for the analysis of organic molecules like this compound. frontiersin.orgresearchgate.net In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. kore.co.uk

The resulting mass spectrum displays a molecular ion peak (M⁺·), which corresponds to the intact molecule that has lost one electron. High-resolution instrumentation allows for the determination of the exact mass of this ion with high precision, which in turn can be used to determine the elemental formula of the compound. uni-saarland.de For this compound (C₂₄H₄₀O₂), the expected exact mass of the molecular ion would be calculated with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides crucial structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For a long-chain fatty acid, characteristic fragmentation patterns, such as the loss of water (H₂O) from the carboxylic acid group and cleavage at various points along the aliphatic chain, would be expected. The presence of the diyne system would also influence the fragmentation, potentially leading to characteristic cleavages adjacent to the triple bonds.

Ion Description Significance
[M]⁺·Molecular IonConfirms the molecular weight and allows for elemental composition determination via high resolution.
[M-H₂O]⁺·Loss of waterCharacteristic of carboxylic acids.
[CnH2n+1]⁺Alkyl fragmentsResult from cleavage along the aliphatic chain, indicating a long-chain structure.
Fragments from cleavage α to the diyne-Provides information on the location of the conjugated triple bonds.

Infrared (IR) Spectroscopy for Identifying Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically hydrogen-bonded in a dimeric form. libretexts.org

C-H Stretch: Sharp peaks in the range of 3000-2850 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

C≡C Stretch: The stretching vibration of the carbon-carbon triple bonds in the diyne system would appear as one or two sharp, weak to medium bands in the region of 2260-2100 cm⁻¹. The conjugation of the two triple bonds affects the intensity and position of these bands.

C=O Stretch: A very strong and sharp absorption peak around 1710-1760 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.org

C-O Stretch: A medium intensity band between 1320-1210 cm⁻¹ corresponds to the C-O stretching vibration of the carboxylic acid. libretexts.org

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3300-2500Strong, BroadCarboxylic Acid
C-H Stretch3000-2850StrongAliphatic CH₂, CH₃
C≡C Stretch2260-2100Weak to Medium, SharpAlkyne (Diyne)
C=O Stretch1760-1690Strong, SharpCarboxylic Acid
C-O Stretch1320-1210MediumCarboxylic Acid
Table based on general IR correlation charts. libretexts.org

In Vitro Biological Mechanisms and Biochemical Pathway Interrogations

Enzymatic Biotransformations of Diynoic Acids

Diynoic acids, structurally similar to naturally occurring polyunsaturated fatty acids, are recognized as substrates and inhibitors of lipoxygenases (LOXs). nih.gov Research on octadeca-9,12-diynoic acid (ODYA), a well-studied analogue, reveals its role as a suicide-type inhibitor of soybean lipoxygenase-1. nih.gov In the presence of Fe(III)-lipoxygenase-1 and oxygen, ODYA is enzymatically converted into 11-oxooctadeca-9,12-diynoic acid (11-oxo-ODYA). nih.gov It is estimated that each lipoxygenase molecule can produce 8-10 molecules of 11-oxo-ODYA before becoming inactivated. nih.gov

Further investigation into the mechanism suggests that the initial product of ODYA dioxygenation is 11-hydroperoxyoctadeca-9,12-diynoic acid (11-HP-ODYA). acs.org This intermediate can oxidize Fe(II)-LOX to its active Fe(III) state. acs.org However, 11-HP-ODYA is subsequently converted to 11-oxo-ODYA, which is not capable of this oxidation. acs.org The inactivation of the enzyme is proposed to be caused by either the 11-HP-ODYA intermediate or the 11-peroxy-octadeca-9,12-diynoic acid radical. acs.org Interestingly, at higher concentrations, ODYA can competitively inhibit both the oxidation of Fe(II)-LOX and the inactivation of Fe(III)-LOX. acs.org

The inhibitory activity of diynoic acids against lipoxygenase is highly dependent on the position of the triple bonds. Studies have shown that among a series of diynoic fatty acids, only octadeca-9,12-diynoic acid exhibited significant irreversible inhibition of soybean lipoxygenase, similar to the known inhibitor eicosa-5,8,11,14-tetraynoic acid. doi.org

Table 1: Lipoxygenase-Mediated Biotransformation of Octadeca-9,12-diynoic Acid (ODYA)
SubstrateEnzymeKey Products and IntermediatesObserved EffectReference
Octadeca-9,12-diynoic acid (ODYA)Soybean Lipoxygenase-1 (Fe(III)-LOX)11-oxooctadeca-9,12-diynoic acid (11-oxo-ODYA)Irreversible inactivation of the enzyme. nih.gov
Octadeca-9,12-diynoic acid (ODYA)Soybean Lipoxygenase (Fe(III)-LOX)11-hydroperoxyoctadeca-9,12-diynoic acid (11-HP-ODYA), 11-peroxy-octadeca-9,12-diynoic acid radicalProposed inactivating agents. 11-HP-ODYA can oxidize Fe(II)-LOX. acs.org

Hydroperoxide lyases (HPLs) are enzymes belonging to the cytochrome P450 family that catalyze the cleavage of carbon-carbon bonds in fatty acid hydroperoxides. wikipedia.org This reaction typically follows the initial oxygenation of polyunsaturated fatty acids by lipoxygenases. researchgate.net HPLs convert fatty acid hydroperoxides into short-lived hemiacetals, which then decompose into aldehydes and ω-oxoacids. nih.gov For instance, HPLs can cleave 13-hydroperoxides of linoleic and linolenic acids to produce C6-aldehydes and C12-oxoacids. wikipedia.orgd-nb.info

While direct studies on the HPL-catalyzed cleavage of Tetracosa-9,11-diynoic acid hydroperoxides are not available, the established mechanism for other fatty acid hydroperoxides provides a likely pathway. Following lipoxygenase-mediated oxidation, the resulting hydroperoxide of this compound could be a substrate for HPL, leading to the formation of various cleavage products. The specific nature of these metabolites would depend on the position of the hydroperoxide group.

Modulatory Roles in Microbial Bioactivity (In Vitro Studies)

Several diynoic fatty acids have demonstrated significant antifungal properties. For instance, the synthesized compound 2,6-hexadecadiynoic acid shows potent activity against fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans. nih.govresearchgate.neturi.educhapman.edu Its efficacy highlights the potential of diynoic fatty acids as antifungal agents. nih.govresearchgate.neturi.educhapman.edu Another example, 6-nonadecynoic acid, has been shown to be effective against Cryptococcus neoformans and some strains of Candida albicans and Trichophyton species. researchgate.net The proposed mechanism for some of these compounds involves the disruption of fungal sphingolipid biosynthesis. mdpi.com

The antifungal activity can be influenced by the position of the triple bonds within the fatty acid chain. For example, introducing a triple bond at the C-2 or C-6 position appears to be more effective in enhancing fungitoxicity against certain strains of C. albicans compared to a triple bond at the C-5 or C-9 position. uri.edu The underlying mechanisms are thought to involve the disruption of the fungal membrane and potential inhibition of key enzymes in fatty acid biosynthesis. chapman.edu Some antifungal agents are known to work by inhibiting the synthesis of chitin, a crucial component of the fungal cell wall. frontiersin.orgfrontiersin.org

Table 2: Antifungal Activity of Analogue Diynoic Fatty Acids
CompoundFungal SpeciesObserved Activity (MIC)Reference
2,6-Hexadecadiynoic acidCandida albicans (fluconazole-resistant)11 µM nih.govresearchgate.neturi.educhapman.edu
2,6-Hexadecadiynoic acidCryptococcus neoformans<5.7 µM nih.govresearchgate.neturi.educhapman.edu
6-Nonadecynoic acidCryptococcus neoformans<4.3 µM researchgate.net

Certain polyacetylenic fatty acids exhibit selective activity against Mycobacterium tuberculosis. researchgate.netresearchgate.netthieme-connect.com Exocarpic acid (E-octadeca-13-ene-9,11-diynoic acid), an analogue of this compound, has been identified as a potent inhibitor of mycolic acid biosynthesis in M. tuberculosis. researchgate.netthieme-connect.com Mycolic acids are essential, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, contributing to its low permeability and resistance to many drugs. unam.mxpatsnap.com

Inhibition of mycolic acid synthesis is a validated strategy for anti-tuberculosis drugs. nih.gov The pathway involves multiple enzymatic steps, including fatty acid synthase I (FAS-I) and fatty acid synthase II (FAS-II) systems. unam.mxnih.govnih.gov Transcriptomic analysis of M. tuberculosis treated with exocarpic acid revealed an expression pattern similar to that induced by known inhibitors of mycolic acid synthesis, suggesting a targeted effect on this pathway. thieme-connect.com Specifically, exocarpic acid was shown to inhibit the incorporation of radiolabeled precursors into mycolic acids without disrupting the proton gradient across the bacterial membrane, indicating a specific mode of action rather than general membrane disruption. researchgate.netthieme-connect.com

Furthermore, 2,6-hexadecadiynoic acid and 2-hexadecynoic acid have also shown activity against Mycobacterium tuberculosis H37Rv, with MIC values in the range of 140-145 µM. nih.govresearchgate.net

Integration into Cellular Metabolism and Metabolite Identification (in vitro)

Long-chain fatty acids (LCFAs) are taken up by cells through both passive diffusion and protein-mediated transport mechanisms. nih.govnih.govresearchgate.netimrpress.com Once inside the cell, LCFAs are bound by fatty acid-binding proteins (FABPs) and transported to various organelles for metabolic processing. nih.govresearchgate.net A key step in their metabolism is the activation to acyl-CoA derivatives by acyl-CoA synthetases, which often occurs at the endoplasmic reticulum. nih.govscilit.com

These activated fatty acyl-CoAs can then enter several metabolic pathways. They can be esterified into complex lipids like phospholipids, triacylglycerols, and cholesteryl esters for storage or incorporation into cellular membranes. nih.govresearchgate.net Alternatively, they can be catabolized through β-oxidation in mitochondria and peroxisomes to generate energy. nih.gov The metabolic fate of a specific fatty acid like this compound would depend on its recognition and processing by these cellular systems. Given its unsaturated and acetylenic nature, it may undergo unique metabolic transformations, potentially leading to the formation of various hydroxylated or chain-shortened metabolites, as observed with other unsaturated fatty acids. gerli.com

Rational Design and Synthesis of Tetracosa 9,11 Diynoic Acid Derivatives

Strategies for Introducing Functional Moieties onto the Diynoic Scaffold

The functionalization of the tetracosa-9,11-diynoic acid scaffold can be achieved through several synthetic strategies, targeting either the carboxylic acid group, the alkyl chain, or the diacetylene unit itself. These modifications allow for the introduction of a wide array of chemical functionalities, thereby tuning the molecule's physical, chemical, and biological properties. nih.govspiedigitallibrary.org

A primary strategy involves the modification of the terminal carboxylic acid. This group serves as a convenient handle for introducing new moieties via standard esterification or amidation reactions. For instance, a pentacosa-10,12-diynoic acid (PCDA), a close structural homolog of this compound, has been functionalized by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This activated intermediate readily reacts with amines, such as in the synthesis of a 4-aminophenylboronic acid modified diacetylene monomer (PCDA-BA). frontiersin.org This approach demonstrates the feasibility of attaching complex functional groups, like boronic acids, which can impart specific binding or sensing capabilities. frontiersin.org

Another powerful technique for modifying diacetylene scaffolds is the Sonogashira cross-coupling reaction. spbu.ru This method allows for the direct attachment of various aryl or heteroaryl groups to the sp-hybridized carbons of the diyne, although it is more commonly used for the synthesis of the diacetylene core itself by coupling terminal alkynes. spbu.ru Electrophilic cyclization of functionalized diacetylenes represents another pathway to create complex fused heterocyclic systems. spbu.ru

Furthermore, functional groups can be incorporated into the hydrophobic tail of the diynoic acid during its initial synthesis. By starting with shorter, functionalized precursors, a variety of groups can be positioned along the alkyl chain. Glycolipid-diacetylene derivatives, for example, have been synthesized where the diacetylene unit is attached to a sugar moiety through an α-glycosidic bond. nih.gov In these constructs, the other end of the diacetylene can bear hydroxyl, carboxyl, or phenyl groups, influencing their self-assembly and gelation properties. nih.gov Similarly, donor moieties like an N-carbazolylphenyl group have been incorporated into diacetylene monomers to tune their electronic properties for applications in conducting polymers. researchgate.net

The choice of synthetic strategy is dictated by the desired final properties of the derivative. These methods provide a robust toolbox for creating a diverse library of this compound derivatives with precisely engineered functionalities.

Table 1: Characterization Data for 4-Aminophenylboronic Acid Modified Diacetylene Monomer (PCDA-BA)

PropertyValue
Formula C₃₁H₄₈BNO₃
Calculated m/z 493.37
Found m/z (ESI, negative ion) 492.36
¹H NMR (400 MHz, CD₃OD) δ(ppm) 0.86 (t, J = 6.7 Hz, 3H), 1.23–1.57 (m, 32H), 2.18–2.26 (m, 4H), 2.34–2.41 (m, 2H), 7.56–7.72(4H)
Data sourced from the synthesis of a pentacosa-10,12-diynoic acid derivative. frontiersin.org

Elaboration of Long-Chain Tetrathiafulvalene (B1198394) Derivatives

Tetrathiafulvalene (TTF) and its derivatives are highly valuable building blocks in materials science due to their exceptional π-donating ability and three stable, reversible redox states (neutral, radical cation, and dication). rsc.orgrsc.orgresearchgate.net The integration of TTF moieties with the long-chain diacetylene scaffold of this compound leads to the creation of advanced materials with potential applications in molecular electronics, sensors, and switchable systems. rsc.orgresearchgate.net

The synthesis of long-chain TTF derivatives can be approached in several ways. One common method involves the preparation of TTF precursors bearing long alkyl chains, which can then be further elaborated. rsc.org For instance, a TTF-terminated butadiyne derivative was synthesized and grafted onto silicon surfaces, demonstrating the ability to create redox-active monolayers and polymer films. acs.org Such systems exhibit reversible electrochemical behavior characteristic of the TTF unit, with high electron-transfer rates facilitated by the conjugated bridge. acs.org

A direct approach involves synthesizing a diacetylene monomer that already contains a TTF substituent. rsc.org This TTF-diacetylene monomer can then undergo solid-state polymerization to produce a novel polydiacetylene where the electroactive TTF groups are pendant to the conjugated polymer backbone. rsc.org

Alternatively, the carboxylic acid function of this compound can be used as a chemical handle for post-synthesis attachment of a TTF unit. A versatile synthetic route involves preparing a TTF core with a carboxylic acid handle, such as the TTF derivative 8 shown in the table below. mdpi.com This TTF-acid can then be coupled to other molecules. For example, it was coupled to a triglycine-l-threoninol derivative to form a complex TTF-peptide conjugate. mdpi.com This strategy highlights how the diynoic acid's carboxyl group can be leveraged to link the lipid-like chain to a pre-functionalized TTF core, creating sophisticated amphiphilic redox-active molecules.

Table 2: Selected Synthetic Intermediates for TTF-Derivatization

CompoundDescriptionSynthetic Utility
TTF-terminated butadiyne A tetrathiafulvalene unit directly linked to a butadiyne chain.Used for grafting onto hydrogen-terminated silicon to form redox-active monolayers and polymers. acs.org
Diacetylene with TTF substituent A monomer where the diacetylene unit contains a TTF group.Can be polymerized in the solid state to yield a polydiacetylene with pendant TTF groups. rsc.org
TTF carboxylic derivative (8) A TTF core functionalized with a propionic acid linker.Acts as a building block for coupling with amine-containing molecules (e.g., peptides) to form complex conjugates. mdpi.com

These synthetic elaborations merge the self-assembly and polymerization capabilities of long-chain diynoic acids with the unique electronic properties of tetrathiafulvalene, opening pathways to new functional materials.

Synthesis of Surface-Active and Liquid-Crystal Diacetylene Esters and Ethers

The amphiphilic nature of this compound, with its polar carboxylic acid head and nonpolar hydrocarbon tail, makes it an excellent candidate for forming ordered molecular assemblies at interfaces. Conversion of the carboxylic acid to various esters and ethers is a key strategy for modulating these surface-active properties and for designing novel liquid-crystalline materials. researchgate.netresearchgate.net

Diacetylene derivatives are known to form stable Langmuir-Blodgett (LB) films, which are highly ordered molecular monolayers or multilayers transferred from a liquid surface onto a solid substrate. spiedigitallibrary.orgresearchgate.net The properties of films made from amphiphilic diacetylene derivatives have been studied extensively. researchgate.net The location of the diacetylene group near the polar head of the molecule does not prevent the formation of solid-state monolayers at the water surface or the creation of multilayer structures. researchgate.net Upon irradiation with UV light, these organized assemblies can be topochemically polymerized, leading to highly stable, conjugated polymer films. spiedigitallibrary.orggoogle.com The resulting polydiacetylene films can exhibit interesting optical properties, such as second- and third-harmonic generation. tandfonline.com

By modifying the headgroup through esterification, it is possible to create diacetylene derivatives that exhibit liquid-crystal (LC) phases. mdpi.com The design of such molecules often involves attaching mesogenic (LC-promoting) groups, such as biphenyl (B1667301) or triphenylene (B110318) units, to the diynoic acid scaffold. uea.ac.uktandfonline.com For example, triphenylene cores linked by diacetylene bridges have been reported as a motif for generating discotic liquid crystals. uea.ac.uk The thermal behavior of these materials, including the temperatures of their phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid), is highly dependent on the structure of the ester or ether linkage and the nature of the attached mesogenic group. mdpi.comuea.ac.uk

Table 3: Examples of Diacetylene Derivatives and Their Properties

Derivative TypeAttached Group ExampleObserved Property
Diacetylene Acid m-Benzoic acidFormation of multilayer Langmuir-Blodgett films; polymerizes to a polydiacetylene with an absorption maximum at 650 nm. researchgate.net
Diacetylene Alcohol N/AFormation of Langmuir-Blodgett films; polymerizes to a polydiacetylene with an absorption maximum around 590 nm. researchgate.net
Schiff Base/Ester 4-(hexyloxy)aniline (forms Schiff base, then ester)Enantiotropic mesomorphic behavior, exhibiting Smectic A (SmA) and Nematic (N) phases. mdpi.com
Triphenylene Dimer Diacetylene-bridged triphenyleneFormation of discotic nematic (ND) liquid crystal phases. uea.ac.uk

The synthesis of these esters and ethers provides a pathway to materials where the self-assembly of long alkyl chains and the polymerizable nature of the diacetylene unit are combined with the unique orientational order of liquid crystals.

Structure-Activity Relationship (SAR) Studies via Structural Analogues

Structure-activity relationship (SAR) studies are fundamental to rational drug design and materials engineering. beilstein-journals.orgnih.gov For derivatives of this compound, SAR studies involve synthesizing a series of structural analogues and systematically evaluating how specific chemical modifications influence their biological activity or physical properties. nih.gov These studies provide critical insights into the molecular features necessary for a desired function.

Key structural modifications for SAR studies on diynoic acids include:

Altering the alkyl chain length: Changing the number of methylene (B1212753) units can affect hydrophobicity, melting point, and the packing of molecules in self-assembled structures.

Modifying the terminal functional group: Converting the carboxylic acid to esters, amides, or other bioisosteres can drastically alter biological interactions, solubility, and cell permeability. nih.gov For example, SAR studies on fusidic acid have shown that the C-21 carboxylic acid is indispensable for its anti-mycobacterial activity. nih.gov

Varying the position of the diacetylene unit: Shifting the location of the triple bonds can impact polymerization efficiency and the electronic properties of the resulting polymer.

An example of SAR can be seen in the study of diacetylene-containing glycosides, where derivatives were synthesized with the diacetylene function at varying distances from the sugar headgroup and with different terminal substituents (hydroxyl, carboxyl, phenyl). nih.gov These structural changes were found to directly affect their ability to form self-assembled gels and their response to UV-induced polymerization. nih.gov Similarly, studies on various fatty acid ethyl esters isolated from the red alga Laurencia okamurai revealed that their antifungal activity against different fungal strains depended on their specific structures. researchgate.net

By correlating these structural changes with functional outcomes, SAR studies build a predictive model for designing new this compound derivatives with optimized performance for specific applications, be it as more potent bioactive agents or as materials with enhanced self-assembly or electronic properties. beilstein-journals.orgmdpi.com

Table 4: SAR Study Examples for Carboxylic Acid Derivatives

Core ScaffoldStructural ModificationImpact on Activity/Property
Fusidic Acid Modification of the C-21 carboxylic acid moiety.Found to be crucial for anti-mycobacterial activity. nih.gov
Betulinic Acid Addition of various cinnamic acid analogues and piperazine.Led to derivatives with significantly improved anti-HIV activity. nih.gov
Aryloxyacetic Acid Introduction of different aromatic moieties.Created potent inhibitors of the HPPD enzyme with strong herbicidal activity. beilstein-journals.org
Diacetylene Glycosides Varied distance of diyne from sugar; different terminal groups.Affected gelation properties and response to UV polymerization. nih.gov

Emergent Research Directions and Future Methodological Advancements

Computational Chemistry and Molecular Modeling of Diynoic Acid Systems

Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding the behavior of complex molecules like tetracosa-9,11-diynoic acid at the atomic level. These in silico approaches offer insights into molecular structure, reactivity, and intermolecular interactions, guiding experimental work and accelerating the design of new materials and processes.

Density Functional Theory (DFT) Calculations: DFT has proven to be a powerful method for investigating the electronic structure and reactivity of molecules containing triple bonds. wlu.casemanticscholar.org For diynoic acids, DFT calculations can be employed to determine optimized geometries, vibrational frequencies, and reaction energetics. For instance, studies on related systems have used DFT to calculate the relative pKa values of functionalized acids and to investigate the thermodynamics of complex formation. wlu.casemanticscholar.org In the context of this compound, DFT could be used to model the reaction pathways of its polymerization, predicting the most likely mechanisms and the electronic properties of the resulting polydiacetylene.

Computational Method Application to this compound Potential Insights
Density Functional Theory (DFT)Modeling polymerization reaction pathways.Electronic properties of monomers and polymers, reaction energetics, spectroscopic predictions.
Molecular Dynamics (MD)Simulating self-assembly of monolayers.Packing arrangements, phase transitions, interactions with substrates, solvent effects.

Application in Advanced Materials Science: Self-Assembly and Polymerization

The ability of diynoic acids to self-assemble into highly ordered structures that can be subsequently polymerized makes them attractive building blocks for advanced materials. This compound, with its long alkyl chain, is particularly well-suited for forming stable and well-defined monolayers and multilayers.

Self-Assembly and Langmuir-Blodgett Films: this compound and its derivatives can be spread at the air-water interface to form Langmuir films. wikipedia.org These monolayers can then be transferred onto solid substrates using the Langmuir-Blodgett (LB) technique to create highly organized thin films with controlled thickness and molecular orientation. nih.govwikipedia.org The structure of these films is influenced by factors such as the subphase pH, temperature, and the presence of ions. sfu.ca The long alkyl chain of this compound contributes to strong van der Waals interactions, promoting the formation of stable, condensed monolayers.

Topochemical Polymerization: Upon exposure to UV irradiation or other energy sources, the ordered diacetylene units within the self-assembled structures undergo a topochemical polymerization reaction. This solid-state reaction converts the monomeric film into a highly conjugated polydiacetylene (PDA) polymer. The resulting PDA has a characteristic blue or red color depending on the conformation of the polymer backbone. This colorimetric transition can be exploited for sensing applications. The properties of the resulting polymer are highly dependent on the packing and orientation of the monomer molecules in the initial assembly.

Diynoic Acid Derivative Assembly Method Polymerization Stimulus Resulting Material Key Feature/Application
10,12-Pentacosadiynoic acidLangmuir-BlodgettUV irradiationPolydiacetylene filmChromatic sensor
Tetracosadiynoic acid derivativesSpin/Spray coatingNot specifiedImageable recording filmData storage
Diynoic acid phospholipidsSelf-assembly in solutionSpontaneousChiral tubulesNanotubular structures

Development of Novel Biocatalytic Systems for Diynoic Acid Transformations

The use of enzymes for the synthesis and modification of fatty acids is a rapidly growing field, offering advantages of high selectivity, mild reaction conditions, and environmental sustainability. nottingham.ac.uk While the biocatalysis of diynoic acids is still a nascent area, existing knowledge on enzymes acting on related substrates suggests significant potential for future development.

Lipoxygenases: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Studies have shown that soybean lipoxygenase can be irreversibly inhibited by octadeca-9,12-diynoic acid, a shorter-chain analogue of this compound. doi.orgnih.gov During this process, the enzyme converts the diynoic acid into an oxo-derivative. nih.govacs.orgscispace.com This indicates that lipoxygenases can recognize and act upon the diynoic acid structure. Future research could focus on engineering lipoxygenases to control the regioselectivity of oxidation on long-chain diynoic acids like this compound, potentially leading to the synthesis of novel oxygenated products with unique biological activities.

Cytochrome P450 Monooxygenases: Cytochrome P450 enzymes are a versatile class of biocatalysts known to hydroxylate a wide range of substrates, including fatty acids and alkynes. rsc.orgpnas.org Some P450s have been shown to catalyze the hydroxylation of terminal alkynes, while others can be engineered to perform novel transformations on internal alkynes. rsc.orgacs.org For instance, P450 BM3 from Bacillus megaterium can hydroxylate short-chain alkynes. rsc.org The development of P450 systems capable of selectively oxidizing the long alkyl chain of this compound at specific positions could generate a library of novel derivatives for screening.

Other Potential Biocatalysts: Other enzymes involved in fatty acid metabolism, such as desaturases, hydratases, and esterases, could also be explored for their activity on diynoic acids. redalyc.orgnagoya-u.jp Directed evolution and protein engineering techniques will be crucial in adapting these enzymes to accept the long-chain diynoic acid substrate and to perform desired chemical transformations.

Enzyme Class Observed/Potential Reaction on Diynoic Acids Potential Products
LipoxygenaseOxidationOxo-diynoic acids
Cytochrome P450HydroxylationHydroxy-diynoic acids
DesaturaseDesaturationDiynoic acids with additional double bonds
EsteraseEsterification/HydrolysisDiynoic acid esters/Free diynoic acid

High-Throughput Screening Methodologies for Bioactive Diynoic Acids

High-throughput screening (HTS) is a powerful approach for rapidly assessing the biological activity of large numbers of compounds. scispace.com The application of HTS to diynoic acids and their derivatives could accelerate the discovery of new bioactive molecules for pharmaceutical, nutraceutical, and other applications.

Cell-Based Assays: Cell-based assays are a cornerstone of HTS, allowing for the evaluation of a compound's effect in a biologically relevant context. For lipid-based molecules like this compound, HTS assays could be designed to screen for a wide range of activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. nih.gov Protoplast-based screening platforms, for example, have been developed for the rapid testing of constructs for plant lipid engineering and could be adapted for screening diynoic acids. frontiersin.org

Enzyme Inhibition Assays: Given that some diynoic acids are known to inhibit enzymes like lipoxygenase, HTS can be used to screen libraries of diynoic acid derivatives for their inhibitory potency against specific enzyme targets. nih.govnih.gov These assays often employ fluorescent or colorimetric substrates that allow for rapid and automated measurement of enzyme activity in a microplate format. researchgate.net

Advanced Analytical Platforms: The integration of HTS with advanced analytical techniques like mass spectrometry is revolutionizing the field of lipidomics. lcms.cznih.gov Platforms such as high-throughput liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry enable the rapid and sensitive quantification of lipids and their metabolites from biological samples. nih.govlcms.czresearchgate.netacs.org These methods can be employed in a "shotgun" or targeted manner to identify changes in the lipid profile of cells or organisms treated with diynoic acids, providing valuable information about their mechanism of action.

HTS Methodology Application for Diynoic Acids Information Gained
Cell-Based AssaysScreening for cytotoxicity, antimicrobial, or anti-inflammatory activity.Identification of bioactive compounds and their general biological effects.
Enzyme Inhibition AssaysScreening for inhibitors of specific enzymes (e.g., lipoxygenases, cyclooxygenases).Discovery of potent and selective enzyme inhibitors.
Mass Spectrometry-Based LipidomicsProfiling changes in cellular lipidomes upon treatment with diynoic acids.Understanding metabolic pathways affected by the compounds.

Q & A

Q. What are the primary natural sources of Tetracosa-9,11-diynoic acid, and what methodologies are employed for its extraction and purification?

this compound is primarily isolated from plant species in the Olacaceae family, such as Onguekoa gore (isano seed oil). Extraction involves solvent-based methods (e.g., hexane or chloroform/methanol mixtures) followed by chromatographic purification (silica gel or HPLC). Researchers should validate purity using thin-layer chromatography (TLC) and confirm structural integrity via mass spectrometry (MS) .

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying carbon-carbon triple bond positions (9,11) and chain length (C24). Infrared (IR) spectroscopy confirms acetylenic bond presence (~2100 cm⁻¹). For stereochemical analysis, X-ray crystallography or circular dichroism (CD) may be employed if crystalline derivatives are obtainable. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What experimental approaches are utilized to investigate the biological activity of this compound in cellular or organismal models?

In vitro assays (e.g., cytotoxicity tests on cancer cell lines) and in vivo models (e.g., lipid metabolism studies in rodents) are common. Dose-response curves and control groups (e.g., untreated cells or wild-type organisms) are essential. Data should be analyzed using ANOVA or t-tests, with p-values adjusted for multiple comparisons .

Advanced Research Questions

Q. What challenges exist in synthesizing this compound with high stereochemical purity, and what catalytic strategies address these limitations?

The linear diyne system poses challenges in regioselectivity during alkyne coupling. Palladium-catalyzed Sonogashira cross-coupling or copper-mediated Glaser-Hay coupling can optimize yield. Protecting groups (e.g., tert-butyldimethylsilyl) may prevent side reactions. Post-synthesis purification via reverse-phase HPLC ensures stereochemical homogeneity .

Q. How do researchers design studies to elucidate the molecular mechanisms of this compound's interactions with lipid membranes or enzymatic targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lipid bilayers or enzymes like lipoxygenases. Molecular dynamics (MD) simulations model membrane insertion dynamics. Knockout cell lines (e.g., CRISPR-Cas9-modified models) can isolate specific metabolic pathways affected .

Q. What computational modeling methods are applied to predict the physicochemical behavior of this compound in biological systems?

Density Functional Theory (DFT) calculates electron density around acetylenic bonds to predict reactivity. Molecular docking (AutoDock Vina) simulates interactions with protein targets. LogP values and solubility parameters are estimated using software like ChemAxon to guide in vivo administration protocols .

Q. How should researchers address contradictory findings regarding the bioactivity or metabolic pathways of this compound across different experimental models?

Conduct a systematic review (PRISMA guidelines) to compare variables like dosage, model organisms, and assay conditions. Meta-regression identifies confounding factors (e.g., solvent carriers influencing bioavailability). Replicate key experiments under standardized protocols and use sensitivity analysis to validate robustness .

Methodological Considerations

  • Data Collection : Prioritize primary sources (e.g., spectral data from NIST) over vendor catalogs to avoid bias .
  • Ethical Design : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating hypotheses .
  • Conflict Resolution : Apply Bradford Hill criteria to assess causality in bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.